molecular formula C10H14BrNO B13343934 5-Bromo-2-(butan-2-yloxy)aniline

5-Bromo-2-(butan-2-yloxy)aniline

Cat. No.: B13343934
M. Wt: 244.13 g/mol
InChI Key: VJUCRLSDWXCLMM-UHFFFAOYSA-N
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Description

5-Bromo-2-(butan-2-yloxy)aniline is an organic compound with the molecular formula C10H14BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a butan-2-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(butan-2-yloxy)aniline typically involves the following steps:

    Bromination: The starting material, 2-(butan-2-yloxy)aniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to introduce the bromine atom at the 5-position.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated purification systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(butan-2-yloxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the aniline ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(butan-2-yloxy)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and organic semiconductors.

    Biological Studies: Researchers may use it to study the interactions of brominated anilines with biological targets, such as enzymes or receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules for various research purposes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(butan-2-yloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the butan-2-yloxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(propan-2-yloxy)aniline: Similar structure but with a propan-2-yloxy group instead of a butan-2-yloxy group.

    5-Bromo-2-(octan-2-yloxy)aniline: Similar structure but with an octan-2-yloxy group.

Uniqueness

5-Bromo-2-(butan-2-yloxy)aniline is unique due to the specific combination of the bromine atom and the butan-2-yloxy group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities for specific applications.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

5-bromo-2-butan-2-yloxyaniline

InChI

InChI=1S/C10H14BrNO/c1-3-7(2)13-10-5-4-8(11)6-9(10)12/h4-7H,3,12H2,1-2H3

InChI Key

VJUCRLSDWXCLMM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)Br)N

Origin of Product

United States

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